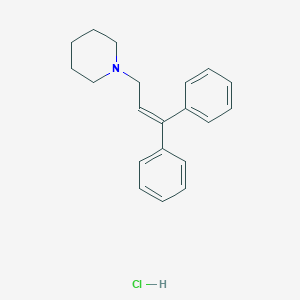

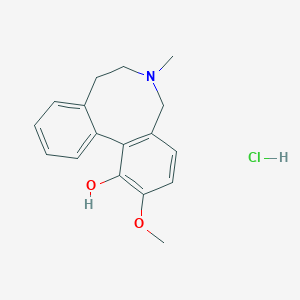

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride

Vue d'ensemble

Description

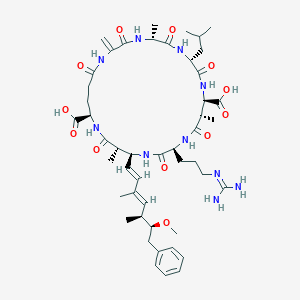

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is a chemical compound related to the piperidine family, which includes various derivatives synthesized for exploring their structural, chemical, and physical properties. These derivatives have been synthesized through various methods and characterized by spectroscopic techniques and X-ray crystallography, revealing insights into their molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves condensation reactions, utilizing solvents like methylene dichloride and bases such as triethylamine. One example includes the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, demonstrating the use of p-chlorobenzene sulfonylchloride for condensation, further characterized by spectroscopic techniques and X-ray crystallography to confirm the molecular structure (Benakaprasad et al., 2007).

Molecular Structure Analysis

Crystallographic data analysis has shown that piperidine derivatives crystallize in various space groups, with the piperidine ring often adopting a chair conformation. The geometry around specific atoms, such as sulfur in sulfone derivatives, can be distorted from a regular tetrahedron, indicating the versatility and adaptability of piperidine derivatives in forming stable crystal structures with distinct geometrical arrangements (Benakaprasad et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including condensation and acylation, to introduce different functional groups into the piperidine framework. These reactions are key to modifying the chemical properties of piperidine derivatives, such as enhancing their reactivity or altering their physical properties for specific applications. The introduction of sulfonyl and chloro groups through specific reactions demonstrates the chemical versatility of these compounds (Prasad et al., 2008).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as their crystallization patterns and molecular conformations, are closely related to their molecular structure. X-ray crystallography reveals that these compounds can crystallize in different crystal classes, with the piperidine ring often adopting a chair conformation, which is crucial for understanding the physical behavior and stability of these compounds under various conditions (Prasad et al., 2008).

Chemical Properties Analysis

The chemical properties of piperidine derivatives are influenced by their structural features, such as the presence of sulfonyl, chloro, and diphenyl groups. These features affect the reactivity, stability, and interactions of the molecules, which can be explored through spectroscopic methods and computational studies to understand their behavior in chemical reactions and potential applications in various fields (Prasad et al., 2008).

Applications De Recherche Scientifique

-

Chemical Research

- Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

- Methods : The specific methods of application or experimental procedures are not provided. The buyer assumes responsibility to confirm product identity and/or purity .

- Results : Sigma-Aldrich does not collect analytical data for this product .

-

Crystallography

- Application : A related compound, 1-Allyl-3,3-diphenyl-indolin-2-one, has been studied in the field of crystallography .

- Methods : The oxindole residue is essentially planar and is almost perpendicular to the phenyl rings .

- Results : The molecular packing is stabilized by C-H⋯O hydrogen bonds and C-H⋯N interactions .

-

Antidepressant Research

- Application : A study has found that 1,3-diyne compounds, which share some structural similarities with the compound , have potential as novel and potent antidepressant agents .

- Methods : The protective effects of these compounds on corticosterone-injured PC12 cells were evaluated .

- Results : Among the compounds tested, five displayed significant protective activity at 10 mmol . The mice forced swim test showed that one of the compounds had a concentration-dependent antidepressant-like effect .

-

Cancer Research

- Application : Novel 1,2,4-triazole derivatives, including 1-(4-chlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, have been synthesized and evaluated as promising anticancer agents .

- Methods : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

-

Pharmaceutical Research

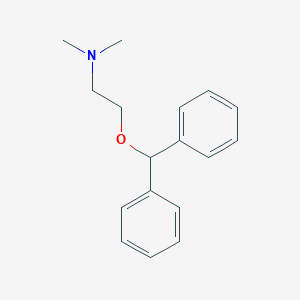

- Application : A compound named 3-(3,3-diphenyl-1-piperidinyl)-1-propanol hydrochloride, which shares some structural similarities with the compound , is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

- Methods : The specific methods of application or experimental procedures are not provided. The buyer assumes responsibility to confirm product identity and/or purity .

- Results : Sigma-Aldrich does not collect analytical data for this product .

-

Crystallography

- Application : A compound named 1-Allyl-3,3-diphenyl-indolin-2-one, which shares some structural similarities with the compound , has been studied in the field of crystallography .

- Methods : The oxindole residue is essentially planar and is almost perpendicular to the phenyl rings .

- Results : The molecular packing is stabilized by C-H⋯O hydrogen bonds and C-H⋯N interactions .

Safety And Hazards

The specific safety and hazard information for Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is not readily available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions. Always refer to the Safety Data Sheet (SDS) for detailed safety information.

Orientations Futures

The future directions for research on Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride are not specified in the sources I found. However, given its complex structure, it could be of interest in the development of new pharmaceuticals or materials.

Please note that this information is based on the sources available and may not be fully comprehensive. For more detailed information, please refer to specialized chemical literature or databases.

Propriétés

IUPAC Name |

1-(3,3-diphenylprop-2-enyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESPVWVRNNTIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184796 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |

CAS RN |

30778-27-9 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030778279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

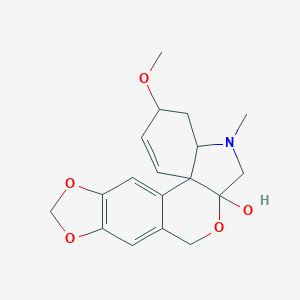

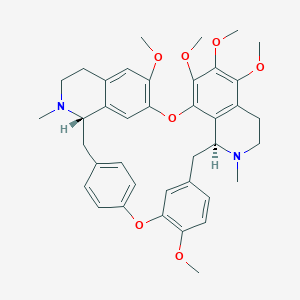

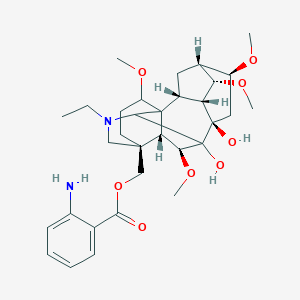

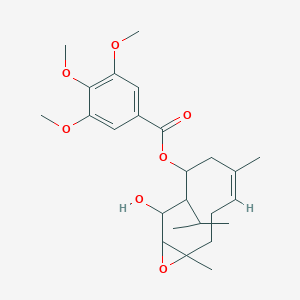

![[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate](/img/structure/B63.png)